3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a triazolopyrimidine derivative featuring a propanoic acid moiety at position 2 and a 3,4-dimethoxyphenyl substituent at position 7 of the heterocyclic core. Key characteristics include:
- Molecular formula: Likely C16H16N4O5 (inferred from structural analogs in ).
- Molecular weight: Reported as 274.20 g/mol (), though discrepancies exist with calculated values.
- CAS No.: 1018052-06-6.
- Purity: ≥95% (standard for similar compounds).
Its structural framework aligns with pharmacologically active triazolopyrimidines, such as kinase inhibitors (e.g., ).
Properties
IUPAC Name |
3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-12-4-3-10(9-13(12)24-2)11-7-8-17-16-18-14(19-20(11)16)5-6-15(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUTAVGHJZIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and environmental benefits.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The terminal propanoic acid group enables classical acid-mediated transformations:
Functionalization of the Triazolopyrimidine Core
The electron-rich heterocyclic system participates in electrophilic substitutions and cross-coupling reactions:
Electrophilic Aromatic Substitution
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Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> targets the C-5 or C-7 positions of the triazolopyrimidine ring, yielding nitro derivatives .
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Halogenation : Bromine or iodine in acetic acid introduces halogens at reactive positions, enabling further Suzuki or Sonogashira couplings .
Cross-Coupling Reactions
Modification of the 3,4-Dimethoxyphenyl Substituent
The dimethoxyphenyl group undergoes selective demethylation or oxidation:
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Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups, generating catechol derivatives .
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Oxidation : KMnO<sub>4</sub> or RuO<sub>4</sub> oxidizes methoxy groups to quinones under acidic conditions .
Cyclization and Ring-Opening Reactions
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Cycloaddition : The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused polycyclic systems .
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Ring-Opening : Strong bases (e.g., NaOH) or nucleophiles (e.g., NH<sub>2</sub>NH<sub>2</sub>) cleave the triazole ring, yielding pyrimidine intermediates .
Biological Activity-Driven Modifications
Derivatives of this compound exhibit pharmacological potential, as inferred from structural analogs:
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Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., kinases, proteases) .
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Prodrug Formation : Esterification with lipophilic alcohols enhances membrane permeability .
Stability Under Reaction Conditions
Scientific Research Applications
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related triazolopyrimidine derivatives:
*Note: Molecular formula inferred due to discrepancies in .
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-donating groups (e.g., methoxy) : Enhance solubility and aromatic interactions but may reduce metabolic stability compared to electron-withdrawing groups (e.g., CF3, F).
- Halogenated derivatives : Compounds with 4-fluorophenyl or trifluoromethyl groups () exhibit improved target binding in kinase assays, likely due to hydrophobic interactions.
- Heterocyclic substituents : Thiophen-2-yl () or pyrazole moieties () may modulate selectivity for enzymes like PDE10A.
Commercial Viability
Biological Activity
Overview
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound characterized by its unique triazolopyrimidine core and the presence of a dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
- IUPAC Name: 3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Molecular Formula: C16H16N4O4
- CAS Number: 1018052-45-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazolopyrimidine core can modulate the activity of various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in disease pathways, which could potentially lead to therapeutic applications in oncology and infectious diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis: In a study focusing on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing IC90 values as low as 3.73 μM . Though specific data on the target compound is limited, its structural similarity suggests potential efficacy.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural features that are known to influence cell signaling pathways:
- Inhibition of Cancer Cell Proliferation: Similar triazolopyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of kinase activity or interference with DNA replication processes .
Case Studies
- Synthesis and Evaluation of Derivatives : A series of compounds related to the triazolopyrimidine structure were synthesized and evaluated for their biological activities. One study highlighted the synthesis of derivatives with varying substituents that significantly enhanced their potency against cancer cells while maintaining low cytotoxicity towards normal cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications at specific positions on the triazolopyrimidine core can lead to increased biological activity. For example, adding electron-withdrawing groups has been shown to enhance potency against certain cancer types .
Comparative Analysis with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyridines | Similar core structure | Antimicrobial and anticancer |
| Quinoxaline Derivatives | Heterocyclic structure | Antitumor effects |
| Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones | Triazolopyrimidine core | Potential kinase inhibitors |
Q & A
Q. How can researchers ensure data integrity when managing large-scale experimental datasets?
- Methodological Answer : Use chemical informatics platforms (e.g., ChemAxon or Dotmatics) to catalog reaction conditions, yields, and spectral data. Implement version control (e.g., Git) for computational models. Cross-validate experimental and computational results using platforms like KNIME to automate workflow reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
